Tiotropium-d3 Bromide

Description

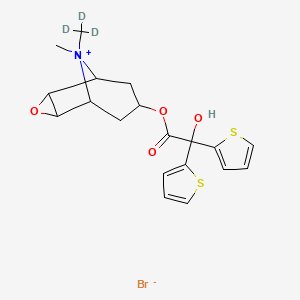

Structure

3D Structure of Parent

Properties

IUPAC Name |

[9-methyl-9-(trideuteriomethyl)-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22NO4S2.BrH/c1-20(2)12-9-11(10-13(20)17-16(12)24-17)23-18(21)19(22,14-5-3-7-25-14)15-6-4-8-26-15;/h3-8,11-13,16-17,22H,9-10H2,1-2H3;1H/q+1;/p-1/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQHNAVOVODVIMG-NIIDSAIPSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+]1(C2CC(CC1C3C2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22BrNO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Isotopic Labeling Strategies for Tiotropium D3 Bromide

Precursor Synthesis and Stereochemical Considerations in Tiotropium (B1237716) Formation

The synthesis of the non-labeled tiotropium precursor is the foundational stage. The core structure is derived from scopine (B3395896), a tropane (B1204802) alkaloid derivative. The primary method involves the esterification of scopine with a derivative of di-(2-thienyl)-glycolic acid. google.comgoogle.com

One documented pathway involves reacting scopine with methyl di-(2-thienyl)-glycolate. google.com This transesterification reaction forms the key intermediate, di-(2-thienyl)-glycolic acid scopine ester. google.com This intermediate is the tertiary amine precursor to Tiotropium. An alternative approach involves the direct esterification of scopine with di-(2-thienyl)acetic acid using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP). google.comepo.org

Stereochemistry is a critical aspect of the synthesis, as the biological activity of tiotropium is dependent on its specific spatial arrangement. evitachem.com The chemical name (1α, 2β, 4β, 5α, 7β)-7-[(Hydroxidi-2-thienylacetyl)oxy]-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonane-bromide specifies the required stereoisomer. google.com Synthetic routes must preserve the stereochemistry of the scopine starting material to yield the correct final product.

To prepare for the introduction of the deuterium (B1214612) label, a demethylated version of the tiotropium precursor is required. This can be achieved through synthetic routes that start with a precursor that can be selectively methylated or by N-demethylation of the tertiary amine intermediate. N-demethylation of tropane alkaloids is a known chemical transformation and can be accomplished using various reagents. mdpi.commonash.edu For instance, catalytic oxidative N-demethylation has been shown to be effective for related alkaloids like atropine (B194438) and scopolamine. monash.edursc.orgresearchgate.net This provides the secondary amine necessary for the subsequent isotopic labeling step.

Methodologies for Targeted Deuterium Incorporation (e.g., Methyl-d3 Group)

The defining feature of Tiotropium-d3 Bromide is the presence of a trideuteromethyl group on the quaternary nitrogen atom. caymanchem.comlgcstandards.com The most direct and efficient method to achieve this is through the N-alkylation of the N-demethylated tiotropium precursor with a deuterated methylating agent.

This late-stage functionalization is advantageous as it incorporates the expensive isotopic label at one of the final steps of the synthesis, maximizing efficiency. musechem.com The reaction involves the quaternization of the secondary amine precursor using a trideuteromethyl halide, such as methyl-d3 iodide (CD₃I) or methyl-d3 bromide (CD₃Br). publish.csiro.augoogle.com This approach is analogous to the synthesis of [¹¹C]tiotropium for PET imaging, where [¹¹C]CH₃I is used for N-alkylation. publish.csiro.au This targeted method ensures that the deuterium atoms are located exclusively on the newly added methyl group, as confirmed by the compound's formal chemical name: (1α,2β,4β,5α,7β)-7-[(2-hydroxy-2,2-di-2-thienylacetyl)oxy]-9-methyl-9-(methyl-d3)-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonane, monobromide. caymanchem.com

General methods for incorporating trideuteromethyl groups are well-documented and provide a framework for this specific synthesis. nih.govnih.gov

| Parameter | Description | Relevance to Tiotropium-d3 Synthesis |

| Labeling Strategy | N-alkylation of a secondary amine precursor. | A demethylated tiotropium intermediate is reacted with a deuterated methylating agent. |

| Deuterated Reagent | Methyl-d3 Iodide (CD₃I) or Methyl-d3 Bromide (CD₃Br). | These reagents provide the -CD3 group for the final quaternization step. |

| Reaction Type | Quaternization. | The tertiary amine nitrogen of the precursor is converted into a quaternary ammonium (B1175870) salt, incorporating the deuterated label. |

Optimization of Reaction Conditions for Isotopic Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the isotopically labeled product. musechem.com The efficiency of isotopic labeling reactions can often be low, making optimization a critical step to ensure cost-effectiveness and produce sufficient material. musechem.com

Key parameters that require careful control include:

Temperature: The quaternization reaction for the non-labeled analog is typically stirred at room temperature for an extended period (48-72 hours) to ensure completion. google.com Similar conditions would be optimized for the deuterated synthesis.

Stoichiometry: The molar ratio of the N-demethylated precursor to the deuterated methylating agent must be carefully controlled to drive the reaction to completion and maximize the incorporation of the label.

Solvent: The choice of solvent is important. For the final methylation step in tiotropium synthesis, solvents such as acetonitrile (B52724) or dimethylformamide are often used. google.com

Reaction Time: The duration of the reaction is monitored to ensure high conversion without promoting side reactions or isotopic scrambling. nih.gov

The goal of optimization is to achieve a high isotopic yield, meaning a high percentage of the precursor is successfully converted to the desired deuterated product, and high isotopic purity, where the product contains the specified number of deuterium atoms with minimal contamination from partially labeled or unlabeled species. nih.govresearchgate.net Advanced techniques like flow chemistry can offer precise control over these parameters, potentially improving yield and safety. x-chemrx.com

Isolation and Chemical Characterization of this compound

Following the synthesis, the this compound must be isolated and rigorously characterized to confirm its identity and purity.

Isolation and Purification: Standard laboratory procedures are employed for isolation. The crude product may be isolated by filtering the reaction mixture and concentrating the solution under reduced pressure. google.com Purification is typically achieved through recrystallization, which helps to remove unreacted starting materials and by-products. evitachem.com

Chemical Characterization: A suite of analytical techniques is used to confirm the structure and purity of the final compound.

| Technique | Purpose | Expected Result for this compound |

| Mass Spectrometry (MS) | To confirm the molecular weight and isotopic incorporation. | The molecular ion peak will show a mass increase of +3 Da compared to unlabeled Tiotropium, confirming the presence of the -CD3 group. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the molecular structure and the specific location of the deuterium label. | ¹H NMR will show the absence of a signal for the N-methyl group that has been replaced by the N-methyl-d3 group. ¹³C NMR will show a characteristic signal for the -CD3 carbon. |

| High-Performance Liquid Chromatography (HPLC) | To determine chemical purity. | A single major peak indicates high purity, with reported purities often exceeding 95-99%. lgcstandards.comesschemco.com |

| Fourier Transform Infrared (FT-IR) Spectroscopy | To identify functional groups. | The spectrum will show characteristic C-D stretching vibrations and will be consistent with the overall structure of Tiotropium. mdpi.com |

Analytical Assessment of Isotopic Purity and Enrichment

The final and most critical assessment for an isotopically labeled compound is the determination of its isotopic purity and enrichment.

Isotopic Purity: This refers to the percentage of the labeled compound that has the correct number of isotopic labels. For this compound, this means the molecule contains exactly three deuterium atoms.

Isotopic Enrichment: This measures the abundance of the deuterium isotope at the labeled position.

The primary analytical tool for this assessment is mass spectrometry , often coupled with liquid chromatography (LC-MS/MS). shimadzu.com By analyzing the mass-to-charge ratio, analysts can quantify the ratio of Tiotropium-d3 (M+3) to any unlabeled Tiotropium (M) and other isotopic variants (d1, d2). Commercial suppliers of this compound typically report isotopic purity of ≥99% for deuterated forms (d1-d3) and an atomic purity of 98% to 99.9% atom D. caymanchem.comesschemco.com

NMR spectroscopy also plays a role in verifying isotopic enrichment. The integration of the residual proton signal (if any) at the labeled methyl position in the ¹H NMR spectrum, when compared to the integrals of other non-labeled protons in the molecule, provides a quantitative measure of deuterium incorporation.

This rigorous analytical assessment is essential because this compound is primarily used as an internal standard in quantitative bioanalytical assays. caymanchem.comshimadzu.com High isotopic purity and enrichment are required to ensure accurate and reproducible quantification of the non-labeled drug in biological matrices.

Advanced Spectroscopic and Structural Elucidation of Tiotropium D3 Bromide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuteration Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for confirming the site and extent of deuteration in a molecule. europeanpharmaceuticalreview.com For Tiotropium-d3 Bromide, both solution-state and solid-state NMR (ssNMR) can be employed to verify the isotopic labeling. In ¹H NMR, the signal corresponding to the N-methyl protons would be significantly diminished or absent, while a characteristic signal would appear in the ²H NMR spectrum, confirming the successful incorporation of deuterium (B1214612).

Solid-State NMR Applications in Pharmaceutical Solids

Solid-state NMR (ssNMR) is particularly valuable for characterizing pharmaceutical solids, as it provides information about the local structure, polymorphism, and dynamics of molecules in their crystalline or amorphous forms. europeanpharmaceuticalreview.comresearchgate.net For this compound, ssNMR can be used to:

Confirm Deuteration in the Solid State: Similar to solution-state NMR, ssNMR can confirm the presence of deuterium at the intended position.

Investigate Polymorphism: Different crystalline forms (polymorphs) of a drug can exhibit distinct ssNMR spectra due to differences in their crystal packing and molecular conformation. researchgate.net This allows for the identification and characterization of different polymorphs of this compound.

Study Molecular Dynamics: ssNMR can provide insights into the mobility of different parts of the molecule in the solid state. This can be particularly interesting for the deuterated methyl group.

Recent advancements in ssNMR, such as high magnetic fields and fast magic-angle spinning (MAS), have significantly improved the sensitivity and resolution of the technique, making it more applicable to complex pharmaceutical systems. chemrxiv.org

Integration of Quantum Chemical Calculations (e.g., GIPAW) for Structural Validation

The integration of quantum chemical calculations, such as the Gauge-Including Projector Augmented Wave (GIPAW) method, with experimental ssNMR data has become a powerful approach for structural validation. nih.govwarwick.ac.uk GIPAW calculations can predict the NMR chemical shifts for a given crystal structure with high accuracy. nih.gov

For this compound, this combined approach can be used to:

Refine Crystal Structures: By comparing the experimentally measured ssNMR chemical shifts with the GIPAW-calculated values for a proposed crystal structure, the atomic coordinates can be refined to obtain a more accurate structure. nih.gov

Assign NMR Resonances: GIPAW calculations can aid in the unambiguous assignment of NMR signals to specific atoms within the molecule.

Discriminate Between Polymorphs: The calculated NMR parameters for different theoretical polymorphs can be compared with experimental data to identify the correct crystalline form.

A study on tiotropium (B1237716) bromide and its monohydrate demonstrated the utility of combining ssNMR and GIPAW calculations to correct errors in previously published crystal structures. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Isotopic Composition and Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the elemental composition and exact mass of a molecule with high precision. For this compound, HRMS is used to confirm the incorporation of three deuterium atoms by measuring the accurate mass of the molecular ion.

The expected molecular formula for the Tiotropium-d3 cation is C₁₉H₁₉D₃NO₄S₂⁺. The monoisotopic mass of the undeuterated Tiotropium cation (C₁₉H₂₂NO₄S₂⁺) is approximately 392.0985 m/z. The incorporation of three deuterium atoms increases the mass by approximately 3.0188 Da. Therefore, the expected exact mass of the Tiotropium-d3 cation would be around 395.1173 m/z.

| Compound | Molecular Formula | Exact Mass (m/z) |

| Tiotropium Cation | C₁₉H₂₂NO₄S₂⁺ | ~392.0985 |

| Tiotropium-d3 Cation | C₁₉H₁₉D₃NO₄S₂⁺ | ~395.1173 |

This table presents theoretical exact masses.

Fragmentation Pathway Analysis and Isotope Effects on Ionization

Tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pathways of the Tiotropium-d3 cation. nih.gov By subjecting the precursor ion to collision-induced dissociation (CID), a characteristic fragmentation pattern is obtained, which can be used for structural confirmation.

The fragmentation of the Tiotropium cation typically involves the cleavage of the ester bond. shimadzu.com In the case of Tiotropium-d3, the resulting fragment ions containing the deuterated N-methyl group will exhibit a mass shift of +3 Da compared to the corresponding fragments of the undeuterated compound. For instance, a prominent product ion for tiotropium is observed at m/z 152.05. shimadzu.com For Tiotropium-d3, a corresponding product ion would be expected at m/z 155.2. shimadzu.com

Isotope effects on ionization are generally considered to be minimal for deuterium labeling, especially when the deuteration site is not directly involved in the ionization process. However, subtle effects on fragmentation efficiencies can sometimes be observed. The study of these fragmentation pathways is crucial for developing robust and specific quantitative methods using this compound as an internal standard. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Deuterium-Specific Band Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. The substitution of hydrogen with deuterium leads to a predictable shift in the vibrational frequencies of the C-D bonds compared to the C-H bonds.

The C-H stretching vibrations typically appear in the region of 2800-3000 cm⁻¹. Due to the heavier mass of deuterium, the C-D stretching vibrations are expected to appear at a lower wavenumber, approximately in the 2000-2200 cm⁻¹ region. This distinct isotopic shift provides a clear spectroscopic signature for deuteration.

For this compound, the IR and Raman spectra would show the appearance of new bands in the C-D stretching region and a corresponding decrease in the intensity of the C-H stretching bands associated with the N-methyl group. The IR spectrum of crystalline tiotropium bromide monohydrate shows characteristic bands at various wavenumbers, and similar analysis can be applied to its deuterated analogue. google.com

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Wavenumber Range for Tiotropium-d3 (cm⁻¹) |

| C-H Stretch | 2800-3000 | - |

| C-D Stretch | - | 2000-2200 |

X-ray Crystallography for Crystalline Structure Determination of Deuterated Analogues

The primary value of X-ray crystallography in this context is to determine if the isotopic substitution has any significant effect on the crystal packing and molecular conformation compared to the undeuterated compound. In most cases, the structural changes due to deuteration are minimal. However, subtle differences in intermolecular interactions could potentially lead to different polymorphic forms.

For tiotropium bromide, several crystalline forms, including an anhydrous form and a monohydrate, have been identified. google.comgoogle.com X-ray powder diffraction (XRPD) is a related technique that is particularly useful for identifying the polymorphic form of a crystalline solid. nih.gov An XRPD pattern of this compound can be compared to the known patterns of the different polymorphs of tiotropium bromide to determine its crystalline form.

| Crystalline Form | Key X-ray Diffraction Peaks (2θ) |

| Tiotropium Bromide Monohydrate | Specific peaks as reported in the literature google.com |

| Anhydrous Tiotropium Bromide | Specific peaks as reported in the literature google.com |

This table indicates that the diffraction peaks for this compound would be compared to the known values for the non-deuterated forms.

Analytical Method Development and Validation Employing Tiotropium D3 Bromide As an Internal Standard

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development

LC-MS/MS has emerged as the preferred technique for the quantification of tiotropium (B1237716) in biological samples due to its high sensitivity and selectivity. resolian.com The use of Tiotropium-d3 Bromide as an internal standard (IS) is integral to this process, as it closely mimics the chromatographic behavior and ionization efficiency of the analyte, thereby compensating for variations during sample preparation and analysis. nih.gov

Optimization of Chromatographic Separation for Tiotropium and its Metabolites

Achieving optimal chromatographic separation of tiotropium and any potential metabolites is crucial for accurate quantification. Due to the structural similarities between tiotropium and its deuterated internal standard, their chromatographic behavior is nearly identical, leading to co-elution. This is advantageous as the IS can effectively compensate for any chromatographic variations affecting the analyte.

Several studies have focused on optimizing the mobile phase and column chemistry to achieve good peak shape and resolution. For instance, a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile (B52724) (80:20, v/v) has been successfully used to provide acceptable peak shapes, low background noise, and shorter retention times. shimadzu.com Reversed-phase columns, such as C18 and C8, are commonly employed for the separation of tiotropium. nih.govoup.comresearchgate.net Gradient elution is often preferred to effectively separate the analyte from endogenous matrix components. nih.govnih.gov

A key challenge in the analysis of tiotropium is its quaternary ammonium (B1175870) structure, which can lead to peak tailing on silica-based columns. To mitigate this, mobile phase additives like ammonium acetate (B1210297) or formic acid are used to improve peak symmetry. oup.comnih.gov The selection of the appropriate column and mobile phase composition is critical for achieving the desired separation and sensitivity.

Tandem Mass Spectrometric Parameters for Selective Quantification

Tandem mass spectrometry (MS/MS) provides the high selectivity required for quantifying low concentrations of tiotropium in complex biological matrices. The instrument is typically operated in the positive ion monitoring mode due to the permanent positive charge of the quaternary ammonium group in tiotropium. shimadzu.com

The process involves selecting specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode for both tiotropium and this compound. For tiotropium, a common transition is m/z 391.95 → m/z 152.05. shimadzu.com this compound, the internal standard, produces product ions at m/z 155.2 and m/z 173.10, which can be selected for the summation of the peak area response. shimadzu.com The use of two selected reaction monitoring transitions for each analyte enhances the reliability of identification and quantification. nih.gov The optimization of MS parameters such as collision energy and declustering potential is essential to maximize the signal intensity of these transitions.

Advanced Sample Preparation Techniques (e.g., Solid Phase Extraction, Liquid-Liquid Extraction)

Effective sample preparation is a critical step to remove interfering matrix components and concentrate the analyte of interest. researchgate.netnih.govmdpi.com Due to the low concentrations of tiotropium typically found in biological samples, particularly plasma, sophisticated extraction techniques are necessary. shimadzu.comresearchgate.net

Solid Phase Extraction (SPE): This is a widely used technique for the extraction of tiotropium from biological fluids. nih.govoup.com C18 cartridges are commonly employed for this purpose. oup.com The process involves conditioning the cartridge, loading the sample (often pre-treated with a buffer), washing away interferences, and finally eluting the analyte and internal standard with an appropriate organic solvent mixture. nih.govoup.com A single-step SPE purification can increase throughput for quantitative assessment. shimadzu.com

Liquid-Liquid Extraction (LLE): LLE has also been utilized for the extraction of tiotropium. nih.govresearchgate.net A dual-stage LLE process has been shown to significantly reduce matrix effects and enhance assay sensitivity. researchgate.netresearchgate.net This involves partitioning the analyte from the aqueous biological matrix into an immiscible organic solvent.

Protein Precipitation (PPT): While simpler, protein precipitation with solvents like acetonitrile can also be employed, often followed by further extraction steps to achieve the necessary cleanliness for sensitive LC-MS/MS analysis. nih.govresearchgate.net

The choice of sample preparation technique depends on the required sensitivity, the complexity of the biological matrix, and the desired sample throughput. researchgate.net

Rigorous Method Validation: Sensitivity (Limit of Quantification), Linearity, Precision, and Accuracy

A comprehensive validation of the analytical method is essential to ensure its reliability and adherence to regulatory guidelines. resolian.com Key validation parameters include:

Sensitivity (Limit of Quantification - LOQ): Due to the low systemic bioavailability of inhaled tiotropium, methods must be highly sensitive. shimadzu.com LC-MS/MS methods utilizing this compound as an internal standard have achieved impressive lower limits of quantification (LLOQ), with some reported as low as 0.2 pg/mL in human plasma. shimadzu.comresearchgate.net

Linearity: The method must demonstrate a linear relationship between the analyte concentration and the instrument response over a defined range. For tiotropium, linearity has been established in ranges such as 0.2-100 pg/mL and 0.5-50.0 pg/mL in human plasma. nih.govresearchgate.net

Precision and Accuracy: These parameters are assessed by analyzing quality control (QC) samples at multiple concentration levels (e.g., LLOQ, low, medium, and high). Intra- and inter-day precision are typically evaluated, with acceptance criteria often set at a relative standard deviation (RSD) of less than 15% (or <20% at the LLOQ). shimadzu.comnih.gov Accuracy is determined by comparing the measured concentration to the nominal concentration, with acceptance criteria usually within ±15% (or ±20% at the LLOQ). shimadzu.com

Below is a table summarizing typical validation results for an LC-MS/MS method for tiotropium using this compound as an internal standard.

| Validation Parameter | Typical Acceptance Criteria | Example Result |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5 or 10 | 0.2 pg/mL shimadzu.com |

| Linearity (Concentration Range) | Correlation coefficient (r²) > 0.99 | 0.2 - 100 pg/mL researchgate.net |

| Intra-day Precision (%RSD) | < 15% (< 20% at LLOQ) | < 10.1% oup.com |

| Inter-day Precision (%RSD) | < 15% (< 20% at LLOQ) | < 13.6% oup.com |

| Accuracy (% Bias) | ± 15% (± 20% at LLOQ) | Within ±15% shimadzu.com |

Investigation and Mitigation of Matrix Effects in Complex Biological Samples

Matrix effects, which are the suppression or enhancement of analyte ionization due to co-eluting endogenous components from the biological matrix, are a significant concern in LC-MS/MS analysis. nih.gov The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement. nih.gov

Strategies to investigate and mitigate matrix effects include:

Post-column infusion experiments: To identify regions of the chromatogram where matrix effects are most pronounced.

Comparison of analyte response in neat solution versus post-extraction spiked blank matrix: To quantify the extent of the matrix effect.

Optimization of sample preparation: To remove interfering components more effectively. Techniques like dual-stage LLE have been shown to be particularly effective in reducing matrix effects. researchgate.netresearchgate.net

Chromatographic optimization: To separate the analyte from the interfering matrix components.

One study found that the IS-normalized matrix factor was 1.17, indicating that the use of this compound successfully compensated for matrix effects. shimadzu.com.sg

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Volatile Derivatives (if applicable)

Gas chromatography (GC) is generally not suitable for the direct analysis of non-volatile and thermally labile compounds like tiotropium bromide, which is a quaternary ammonium salt. jfda-online.com To be analyzed by GC-MS, such compounds would require chemical derivatization to convert them into more volatile and thermally stable forms. jfda-online.com

While there is extensive literature on the LC-MS/MS analysis of tiotropium, there is currently no readily available information suggesting the use of GC-MS for the analysis of tiotropium derivatives with this compound as an internal standard. The inherent suitability of LC-MS/MS for analyzing polar, non-volatile compounds like tiotropium makes it the overwhelmingly preferred method.

Electrophoretic and Other Chromatographic Techniques Coupled with Detection

This compound serves as an exemplary internal standard (IS) for the quantitative analysis of Tiotropium Bromide in various biological and pharmaceutical matrices. Its primary application is found in liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), coupled with tandem mass spectrometry (MS/MS). This combination offers high sensitivity and specificity, which is crucial for measuring the very low plasma concentrations of tiotropium that result from its administration via inhalation. shimadzu.com

The structural similarity between this compound and the unlabeled analyte, Tiotropium Bromide, is key to its function. The deuterium (B1214612) atoms in the N-methyl group give it a higher mass-to-charge ratio (m/z), allowing it to be distinguished from the analyte by the mass spectrometer. However, its chemical and physical properties, such as polarity and ionization efficiency, are nearly identical. medchemexpress.comnih.gov This ensures that it behaves similarly to the analyte during sample preparation (e.g., extraction) and chromatographic separation, effectively compensating for variations in sample processing and matrix effects. a-2-s.comclearsynth.com Matrix effects occur when components in a complex sample, like plasma, interfere with the ionization of the analyte, leading to inaccurate quantification. clearsynth.com By comparing the analyte's signal to the known concentration of the deuterated internal standard, a more accurate and reproducible measurement can be achieved. clearsynth.com

Research has demonstrated the development and validation of numerous LC-MS/MS methods for tiotropium quantification. researchgate.netresearchgate.net For instance, a highly sensitive method for determining tiotropium in human plasma utilized a dual-stage liquid-liquid extraction followed by 2D-UHPLC-MS/MS, achieving a lower limit of quantification (LLOQ) of 0.2 pg/mL. researchgate.net Another method combined solid-phase extraction (SPE) with HPLC-MS/MS for the analysis of tiotropium in plasma and urine, also using this compound as the internal standard. fda.gov These methods are validated according to international guidelines, ensuring linearity, accuracy, precision, and stability. researchgate.net

While LC-MS/MS is the predominant technique, electrophoretic methods like Capillary Electrophoresis (CE) coupled with mass spectrometry are also powerful tools for analyzing tropane (B1204802) alkaloids, the class of compounds to which tiotropium belongs. researchgate.net CE offers high separation efficiency for ionizable compounds and, when coupled with MS, provides enhanced sensitivity and analyte identification. researchgate.net Although specific published applications of CE for tiotropium analysis using this compound are less common than for HPLC, the principles of using a deuterated internal standard for robust quantification remain the same.

The table below summarizes key parameters from a representative LC-MS/MS method developed for the quantification of Tiotropium, showcasing the role of its deuterated analogue.

Table 1: Example of an LC-MS/MS Method for Tiotropium Quantification

| Parameter | Description |

|---|---|

| Analytical Technique | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). fda.gov |

| Analyte | Tiotropium. fda.gov |

| Internal Standard (IS) | This compound. shimadzu.comfda.gov |

| Biological Matrix | Human Plasma, Urine. fda.gov |

| Sample Preparation | Solid-Phase Extraction (SPE) followed by Liquid-Liquid Extraction (LLE). fda.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) in positive ion mode. shimadzu.comnih.gov |

| LLOQ Achieved | As low as 0.2 pg/mL in plasma. shimadzu.comresearchgate.net |

| Validation | Method validated for specificity, linearity, accuracy, precision, and stability, with coefficient of variation and bias within ±15%. researchgate.netfda.gov |

Standardization and Reference Material Applications in Analytical Chemistry

This compound is a critical tool in analytical chemistry, serving as an internal standard and a reference material to ensure the accuracy, precision, and reliability of quantitative methods. a-2-s.comclearsynth.com As a stable isotope-labeled (SIL) internal standard, it is considered the "gold standard" for quantitative mass spectrometry. amolf.nl

The fundamental advantage of using this compound is that its physicochemical properties are nearly identical to the unlabeled Tiotropium Bromide, but it is distinguishable by its mass. medchemexpress.com This allows it to be added to a sample at a known concentration at the beginning of the analytical process. amolf.nl It then co-elutes with the analyte during chromatography and experiences similar ionization suppression or enhancement (matrix effects) in the mass spectrometer's ion source. By calculating the ratio of the analyte's response to the internal standard's response, these variations can be normalized, leading to highly accurate and precise quantification. clearsynth.com This is essential for drug development, regulatory compliance, and pharmacokinetic studies where dependable data is paramount. a-2-s.comfda.gov

This compound is produced as a high-purity material intended for research and analytical applications. caymanchem.commedchemexpress.com Suppliers provide certificates of analysis that detail the compound's identity, purity (including isotopic purity), and characterization data. bdg.co.nz This documentation is vital for laboratories to maintain traceability and adhere to quality control guidelines, such as those from the International Council for Harmonisation (ICH) or pharmacopeias like the USP and EP. researchgate.netsynzeal.com The use of such certified reference materials (CRMs) or well-characterized standards is a cornerstone of method validation (AMV) and quality control (QC) in pharmaceutical analysis. synzeal.com

The properties of this compound that make it suitable as a reference material are summarized in the table below.

Table 2: Properties of this compound as a Reference Material

| Property | Value / Description |

|---|---|

| Chemical Name | (1α,2β,4β,5α,7β)-7-[(2-hydroxy-2,2-di-2-thienylacetyl)oxy]-9-methyl-9-(methyl-d3)-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonane, monobromide. caymanchem.com |

| Molecular Formula | C₁₉H₁₉D₃NO₄S₂ • Br. caymanchem.com |

| Isotopic Labeling | Deuterium (D) substitution on the N-methyl group. a-2-s.com |

| Intended Use | Internal standard for the quantification of Tiotropium by GC- or LC-MS. caymanchem.com |

| Purity | Typically ≥98% HPLC purity with high isotopic enrichment (e.g., ≥99% deuterated forms). caymanchem.combdg.co.nz |

| Function | Corrects for matrix effects and procedural variability in quantitative analysis; enhances method accuracy, precision, and robustness. clearsynth.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Tiotropium Bromide |

| Tiotropium |

| Acetylcholine (B1216132) |

| Atropine (B194438) |

| Clenbuterol |

In Vitro Research Applications of Tiotropium D3 Bromide in Mechanistic Studies

Isotopic Tracing in Receptor Binding Kinetics and Affinity Profiling

The deuterium (B1214612) labeling of Tiotropium-d3 Bromide is instrumental in studies of receptor binding kinetics. This isotopic signature allows researchers to distinguish the labeled compound from its non-labeled counterpart and other molecules, facilitating precise measurement of its interaction with target receptors. fda.gov

Tiotropium (B1237716) acts as a potent antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), with a high affinity for M1, M2, and M3 subtypes. nih.govresearchgate.netcaymanchem.com In vitro binding studies using radiolabeled Tiotropium have demonstrated its slow dissociation from M1 and M3 receptors, which is a key factor in its long duration of action. researchgate.netdroracle.ai While it binds with similar affinity to all three subtypes, its kinetic selectivity, characterized by a much slower dissociation from M1 and M3 receptors compared to M2 receptors, is a distinguishing feature. nih.govresearchgate.netdroracle.ai This kinetic selectivity is believed to contribute to its clinical efficacy. droracle.ai Molecular dynamics simulations have further suggested that Tiotropium may transiently bind to an allosteric site on the M3 receptor before settling into the primary binding pocket. researchgate.netresearchgate.net

Table 1: Tiotropium Binding and Dissociation Characteristics at Muscarinic Receptor Subtypes

| Receptor Subtype | Binding Affinity | Dissociation Rate | Significance |

| M1 | High nih.govdroracle.ai | Very Slow researchgate.netdroracle.ai | Contributes to the long duration of action. researchgate.netdroracle.ai |

| M2 | High nih.govdroracle.ai | Rapid nih.govresearchgate.netdroracle.ai | May contribute to its favorable side effect profile. patsnap.com |

| M3 | High nih.govdroracle.aipatsnap.com | Very Slow nih.govresearchgate.netdroracle.ai | Primary target for bronchodilation in the airways. droracle.aipatsnap.com |

The dissociation rate, or how quickly a ligand detaches from its receptor, is a critical parameter influencing the duration of a drug's effect. excelleratebio.com For Tiotropium, its slow dissociation from M3 muscarinic receptors is a hallmark of its pharmacological profile, leading to a sustained bronchodilatory effect. patsnap.comnih.gov Studies comparing Tiotropium to other anticholinergic agents like ipratropium (B1672105) have highlighted this significantly slower dissociation as a key differentiator. nih.govnih.gov The dissociation half-life of tiotropium from the M3 receptor has been reported to be over 24 hours. researchgate.net

Investigation of Muscarinic Acetylcholine Receptor Subtype Interactions (M1, M2, M3)

Biotransformation and Metabolic Pathway Elucidation in Isolated Biological Systems

In vitro models are essential for understanding how a drug is metabolized in the body. This compound can be used in these systems to trace the metabolic fate of the parent compound.

Human liver microsomes and hepatocytes are standard in vitro tools for studying drug metabolism. researchgate.netnih.gov For Tiotropium, these studies have revealed that its metabolism is relatively limited. hpra.ie The primary route of metabolism that does occur is through non-enzymatic cleavage of the ester bond, resulting in the formation of N-methylscopine and dithienylglycolic acid, both of which are inactive at muscarinic receptors. fda.gov A smaller fraction of the drug undergoes oxidative metabolism. fda.govhpra.ie

In vitro experiments have shown that a small portion of Tiotropium undergoes Phase I metabolism, primarily through oxidation mediated by cytochrome P450 enzymes. fda.govhpra.ie This is followed by Phase II metabolism, specifically glutathione (B108866) conjugation, leading to the formation of various metabolites. fda.gov

In vitro studies using human liver microsomes have identified the specific cytochrome P450 (CYP) enzymes involved in the metabolism of the small fraction of Tiotropium that undergoes this pathway. fda.govhpra.ie These studies have shown that CYP2D6 and CYP3A4 are the primary enzymes responsible. fda.govhpra.ie The enzymatic pathway can be inhibited by known inhibitors of these enzymes, such as quinidine (B1679956) (for CYP2D6) and ketoconazole (B1673606) (for CYP3A4). fda.govhpra.ie Importantly, further in vitro studies have demonstrated that Tiotropium, even at concentrations higher than those used therapeutically, does not inhibit other major CYP450 enzymes, including CYP1A1, 1A2, 2B6, 2C9, 2C19, 2D6, 2E1, or 3A4. fda.govhpra.ie

Table 2: In Vitro Metabolic Profile of Tiotropium

| Metabolic Aspect | Findings from In Vitro Studies |

| Primary Metabolic Pathway | Non-enzymatic ester cleavage to inactive metabolites (N-methylscopine and dithienylglycolic acid). fda.gov |

| Minor Metabolic Pathway | Cytochrome P450-dependent oxidation followed by glutathione conjugation. fda.gov |

| Involved CYP450 Enzymes | CYP2D6 and CYP3A4. fda.govhpra.ie |

| Potential for CYP Inhibition | Tiotropium does not significantly inhibit major CYP450 enzymes at therapeutic concentrations. fda.govhpra.ie |

Non-Enzymatic Cleavage Pathways and their Contribution to Biotransformation

A significant aspect of tiotropium's metabolism involves non-enzymatic cleavage. fda.govdrugbank.comnih.govchildrensmercy.orgmedicines.org.ukhres.ca Tiotropium, as an ester, can undergo hydrolysis to form its primary, inactive metabolites: the alcohol N-methylscopine and dithienylglycolic acid. fda.govdrugbank.comhres.ca In vitro studies using human liver microsomes and hepatocytes have shown that while a portion of tiotropium is metabolized by cytochrome P450 (CYP) enzymes, specifically CYP2D6 and CYP3A4, a substantial amount of the drug is cleared through this non-enzymatic hydrolysis. fda.govmedicines.org.ukhres.ca

Table 1: Major Metabolites of Tiotropium Bromide

| Metabolite | Formation Pathway | Activity |

| N-methylscopine | Non-enzymatic ester cleavage | Inactive |

| Dithienylglycolic acid | Non-enzymatic ester cleavage | Inactive |

| Various Phase II metabolites | CYP450-dependent oxidation and subsequent glutathione conjugation | - |

Membrane Transport and Permeability Assays in Cell Models (e.g., Caco-2, Calu-3 cells)

Cell line models that mimic the epithelial barriers of the intestine and lungs, such as Caco-2 and Calu-3 cells, are instrumental in studying the absorption and transport of inhaled drugs like tiotropium. plos.orgmdpi.comnottingham.ac.ukmdpi.comnih.govnottingham.ac.uksigmaaldrich.com this compound is employed in these assays to investigate its permeability and interaction with membrane transporters.

Caco-2 cells, derived from human colorectal adenocarcinoma, form a polarized monolayer with tight junctions, simulating the intestinal epithelium. sigmaaldrich.commdpi.com Studies using Caco-2 cells have been crucial in understanding the oral bioavailability of tiotropium, which is very low (2-3%). fda.gov An in vitro assay with Caco-2 cells showed that the P-glycoprotein (P-gp) inhibitor, cyclosporine A, did not alter tiotropium uptake, suggesting that tiotropium is not a major substrate for this efflux transporter. fda.gov

Calu-3 cells, a human bronchial epithelial cell line, are widely used to model the airway epithelium. plos.orgmdpi.commdpi.com Permeability studies with Calu-3 cells help in predicting the pulmonary absorption of inhaled compounds. Research has shown that tiotropium can interact with transporters on the apical membrane of airway epithelial cells. Specifically, in both EpiAirway™ (a 3D model of human tracheal-bronchial epithelial cells) and Calu-3 cells, tiotropium was found to inhibit the apical uptake of L-carnitine, suggesting it is a substrate for the ATB0,+ transporter. plos.org

The apparent permeability coefficient (Papp) is a key parameter determined from these cell-based assays. The use of this compound allows for precise measurement of its transport across the cell monolayer, providing quantitative data for permeability assessment.

Table 2: Cell Models Used in Tiotropium Transport Studies

| Cell Line | Origin | Organ Modeled | Key Findings for Tiotropium |

| Caco-2 | Human colorectal adenocarcinoma | Intestinal epithelium | Low oral bioavailability; not a major P-gp substrate. fda.govsigmaaldrich.com |

| Calu-3 | Human bronchial carcinoma | Airway epithelium | Substrate for the apical transporter ATB0,+. plos.orgmdpi.com |

| EpiAirway™ | Primary human tracheal-bronchial epithelial cells | Airway epithelium | Substrate for the apical transporter ATB0,+. plos.org |

Application in Cellular and Subcellular Isotopic Tracer Studies

The stable isotope labeling of this compound makes it an excellent tracer for cellular and subcellular localization studies. axios-research.comscience.govgoogleapis.com By using techniques like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), researchers can track the movement and accumulation of this compound within different cellular compartments. researchgate.net

In such studies, cells are incubated with this compound, and at various time points, the cells are fractionated to separate the nucleus, mitochondria, cytoplasm, and other organelles. The concentration of this compound in each fraction is then quantified. This provides valuable information on where the drug accumulates within the cell, which can be correlated with its mechanism of action. As a muscarinic receptor antagonist, tiotropium is expected to interact with receptors on the cell membrane of smooth muscle cells in the airways. wikipedia.orgnih.gov Isotopic tracer studies can confirm this localization and investigate potential off-target binding in other cellular compartments.

These studies are critical for understanding the pharmacokinetics of the drug at a cellular level, complementing the data from membrane transport assays and providing a more complete picture of how tiotropium behaves once it enters the biological system. The use of this compound as an internal standard in pharmacokinetic studies further highlights its importance in accurately quantifying tiotropium levels in biological samples. fda.gov

Computational Chemistry and in Silico Modeling of Tiotropium D3 Bromide

Molecular Docking and Dynamics Simulations for Receptor Interaction Predictions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as Tiotropium-d3 Bromide, and its biological target. For Tiotropium (B1237716), the primary target is the human M3 muscarinic acetylcholine (B1216132) receptor (hM3R), a G-protein-coupled receptor (GPCR) crucial for regulating smooth muscle contraction in the airways. nih.gov

Molecular docking studies predict the preferred binding orientation of Tiotropium within the orthosteric binding pocket of the M3 receptor. These simulations have been instrumental in rationalizing the high-affinity binding of Tiotropium. researchgate.netmdpi.com The binding is characterized by interactions with key amino acid residues. For instance, the quaternary ammonium (B1175870) group of Tiotropium forms a crucial cation-π interaction with aromatic residues like tyrosine and tryptophan, while its hydroxyl group forms a hydrogen bond with an asparagine residue (N508 in hM3R). This hydrogen bond is considered a "snap-lock" mechanism that significantly slows the dissociation of the drug, contributing to its long duration of action. nih.gov

MD simulations provide a dynamic view of these interactions over time, offering insights into the stability of the ligand-receptor complex and the kinetic aspects of binding. nih.govmdpi.com Extensive MD simulations have supported experimental findings, demonstrating that the kinetic selectivity of Tiotropium for the M3 receptor over the M2 subtype is influenced by differences in the flexibility and electrostatics of the extracellular vestibule of the receptors. nih.gov Some studies also propose that Tiotropium may bind to a secondary, allosteric site in the extracellular vestibule, which could further contribute to its bronchoprotective effects by preventing acetylcholine from accessing the primary binding site. researchgate.net

While these simulations have primarily focused on the non-deuterated Tiotropium, the principles are directly applicable to this compound. The substitution of three hydrogen atoms with deuterium (B1214612) on the N-methyl group is not expected to significantly alter the primary binding modes or the key interacting residues identified in docking studies. However, MD simulations could potentially reveal subtle differences in the dynamics and stability of the complex due to the slightly increased mass and altered vibrational properties of the deuterated methyl group.

Table 1: Key Interacting Residues for Tiotropium at the M3 Muscarinic Receptor Identified via Computational Modeling

| Interacting Residue (hM3R) | Type of Interaction | Contribution to Binding | Reference |

|---|---|---|---|

| Aspartate (D3.32) | Ionic Interaction | Anchors the positively charged quaternary amine. | nih.gov |

| Tyrosine (Y3.33) | Cation-π, Hydrophobic | Stabilizes the quaternary amine and scopine (B3395896) core. | nih.gov |

| Tryptophan (W6.48) | Cation-π, Hydrophobic | Interacts with the quaternary amine. | nih.gov |

| Asparagine (N6.52/N508) | Hydrogen Bond | Forms a critical hydrogen bond with the hydroxyl group, slowing dissociation ("snap-lock"). | nih.govnih.gov |

| Tyrosine (Y6.51) | Cation-π, Hydrophobic | Contributes to the binding of the scopine moiety. | nih.gov |

Quantum Mechanical Calculations of Deuterium Isotope Effects on Reaction Pathways and Molecular Properties

Quantum mechanical (QM) calculations, particularly those using Density Functional Theory (DFT), are essential for elucidating the fundamental physical and chemical changes that arise from isotopic substitution. mdpi.com In this compound, the replacement of protium (B1232500) (¹H) with deuterium (²H) in the N-methyl group introduces subtle changes that can have measurable consequences, known as deuterium isotope effects.

The primary origin of the kinetic isotope effect (KIE) is the difference in zero-point vibrational energy (ZPVE) between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. The C-D bond is stronger and has a lower ZPVE than the C-H bond. Consequently, more energy is required to break a C-D bond, which can lead to a slower rate for any chemical reaction where this bond cleavage is the rate-determining step.

QM calculations can be used to compute the vibrational frequencies of both Tiotropium and Tiotropium-d3. From these frequencies, the ZPVE can be determined, and the theoretical KIE for metabolic pathways involving the N-demethylation of Tiotropium can be predicted. worktribe.com Beyond reaction pathways, QM methods can also predict the effect of deuteration on molecular properties such as bond lengths, bond angles, and NMR chemical shifts. mdpi.comnih.gov While the changes in geometry are minuscule, they can influence intermolecular interactions. Calculations suggest that deuteration can affect the magnetic and electrostatic properties of a molecule, which in turn could subtly modulate its interaction with the receptor environment. nih.gov

Table 2: Theoretical Effects of Deuteration on the N-Methyl Group of Tiotropium Based on QM Principles

| Molecular Property | Change upon Deuteration (C-H to C-D) | Rationale | Potential Consequence |

|---|---|---|---|

| Bond Strength | Increased | The C-D bond has a lower zero-point energy, making it more stable. | Slower rate of metabolic N-demethylation (Kinetic Isotope Effect). |

| Vibrational Frequency | Decreased | Deuterium is heavier than protium, leading to a lower stretching frequency. | Altered infrared spectra; contributes to the difference in zero-point energy. |

| Zero-Point Energy (ZPE) | Decreased | ZPE is proportional to vibrational frequency. | Higher activation energy required for reactions involving C-D bond cleavage. |

| Bond Length | Slightly Shortened | The lower ZPE results in a slightly shorter average bond length. | Minor alteration of molecular shape and steric interactions. |

| Lipophilicity | Slightly Decreased | C-D bonds are slightly less polarizable than C-H bonds. | Potential for minor changes in membrane permeability or protein binding. |

In Silico Prediction of Metabolic Transformations and Potential Isotope-Dependent Metabolic Shifts

In silico metabolic prediction tools are used in drug discovery to forecast how a compound will be metabolized by the body. These tools typically use a combination of expert-derived rules, machine learning models, and docking simulations with models of metabolic enzymes like Cytochrome P450 (CYP). For Tiotropium, the major metabolic route is reported to be non-enzymatic ester hydrolysis, with minor pathways involving enzymatic oxidation.

The introduction of deuterium in this compound is primarily intended to alter its metabolic profile through the kinetic isotope effect. medchemexpress.com The C-D bonds on the deuterated methyl group are stronger than the corresponding C-H bonds. Therefore, any metabolic process that involves the cleavage of one of these bonds, such as N-demethylation by a CYP enzyme, is expected to be slower for this compound compared to its non-deuterated counterpart.

In silico models can be used to predict this metabolic shift. By inputting the structures of both Tiotropium and Tiotropium-d3 into metabolism prediction software, one can identify potential sites of metabolism. The software may flag the N-methyl group as a possible site for oxidation. By incorporating knowledge of the KIE, a refined prediction can be made: the rate of N-demethylation for Tiotropium-d3 will be significantly reduced. This phenomenon, known as "metabolic switching," can cause other metabolic pathways to become more prominent. For example, if N-demethylation is suppressed, a greater proportion of the drug may be metabolized through alternative routes, such as oxidation of the thiophene (B33073) rings. Stable isotope-based dynamic metabolic profiling is an experimental technique that can be used to confirm these in silico predictions. nih.gov

Table 3: Predicted Metabolic Pathways of Tiotropium and Potential Isotope-Dependent Shifts in Tiotropium-d3

| Metabolic Pathway | Metabolite(s) | Predicted Rate for Tiotropium | Predicted Rate for Tiotropium-d3 | Rationale for Shift |

|---|---|---|---|---|

| Ester Hydrolysis (Non-enzymatic) | N-methylscopine, Dithienylglycolic acid | Major | Unchanged | This pathway does not involve cleavage of the N-methyl C-H/C-D bonds. |

| N-Demethylation (CYP-mediated) | Demethyl-tiotropium | Minor | Significantly Reduced | Kinetic Isotope Effect: C-D bond is stronger and cleaved more slowly than the C-H bond. |

| Thiophene Ring Oxidation (CYP-mediated) | Oxidized metabolites, Glutathione (B108866) conjugates | Minor | Potentially Increased | "Metabolic Switching": A decrease in N-demethylation may shunt the drug toward alternative pathways. |

Cheminformatics Approaches for Structure-Activity Relationship Analysis of Deuterated Analogues

Cheminformatics provides the tools to analyze and correlate the chemical structure of a compound with its biological activity, an approach known as Quantitative Structure-Activity Relationship (QSAR). nih.gov For deuterated analogues like this compound, cheminformatics can be used to quantify the subtle structural and physicochemical changes and model their potential impact on receptor affinity and selectivity. nih.govldorganisation.com

The first step in a cheminformatics analysis involves calculating a wide range of molecular descriptors for both Tiotropium and its deuterated analogue. These descriptors can include constitutional indices (e.g., molecular weight), topological indices, and physicochemical properties (e.g., lipophilicity (logP), polar surface area (TPSA)). researchgate.net While many of these descriptors will be identical or nearly identical between the two molecules, deuteration does cause slight changes in properties like molecular weight and potentially lipophilicity.

These descriptors can then be used to build QSAR models. Although creating a robust QSAR model would require data from a series of deuterated and non-deuterated analogues, the principles can be applied to understand the potential effects of deuteration. For example, a model might correlate receptor binding affinity with a combination of electronic, steric, and hydrophobic parameters. By comparing the descriptor values for Tiotropium and Tiotropium-d3, the model could predict whether the isotopic substitution is likely to have a measurable effect on affinity. This approach allows for a systematic, data-driven assessment of the structure-activity relationship, complementing the insights gained from molecular docking and QM calculations. nih.gov

Table 4: Comparison of Calculated Physicochemical Descriptors for Cheminformatics Analysis

| Descriptor | Tiotropium Bromide | This compound | Change | Implication for SAR |

|---|---|---|---|---|

| Molecular Formula | C19H22BrNO4S2 | C19H19D3BrNO4S2 | Isotopic Substitution | Basis for all other changes. |

| Molecular Weight | 472.41 g/mol | 475.43 g/mol | +3.02 | Minor increase; may slightly affect diffusion or transport rates. |

| Topological Polar Surface Area (TPSA) | 64.3 Ų | 64.3 Ų | None | Hydrogen bonding potential is unchanged, suggesting similar solubility and permeability profiles. |

| Calculated LogP (XLogP3) | 1.4 | ~1.4 | Negligible to slight decrease | C-D bonds are slightly less polarizable, which can marginally decrease lipophilicity. |

| Number of H-Bond Donors | 1 | 1 | None | Key hydrogen bonding interactions with the receptor are preserved. |

| Number of H-Bond Acceptors | 4 | 4 | None | Key hydrogen bonding interactions with the receptor are preserved. |

Future Research Directions and Emerging Methodologies

Development of Next-Generation Deuterated Tiotropium (B1237716) Analogues with Specific Labeling

The strategic placement of deuterium (B1214612) atoms within a drug molecule, a process known as deuteration, can significantly alter its metabolic profile. nih.gov This "deuterium switch" approach is a burgeoning area of medicinal chemistry aimed at improving the pharmacokinetic properties of existing drugs. nih.gov Future research is poised to move beyond the simple replacement of hydrogen with deuterium to the development of next-generation Tiotropium analogues with highly specific and strategic labeling patterns.

The primary goal of this research is to fine-tune the metabolic fate of Tiotropium. By selectively deuterating positions on the molecule that are susceptible to metabolic breakdown, researchers can create analogues with enhanced stability. selvita.com This can lead to a longer half-life, reduced formation of unwanted metabolites, and potentially a more favorable safety profile. selvita.com The kinetic isotope effect, where the carbon-deuterium (C-D) bond is stronger and breaks more slowly than a carbon-hydrogen (C-H) bond, is the fundamental principle underpinning this strategy. tandfonline.com

The development of these next-generation analogues will involve sophisticated synthetic chemistry to introduce deuterium at precise locations within the Tiotropium molecule. This will be followed by extensive in vitro and in vivo studies to evaluate their metabolic stability and pharmacokinetic profiles compared to both the parent compound and Tiotropium-d3 Bromide. The insights gained from these studies will not only lead to potentially improved therapeutic agents but also deepen our understanding of the metabolic pathways of Tiotropium.

Integration of this compound in Multi-Omics Approaches for In Vitro Systems Biology

The advent of "omics" technologies, such as genomics, proteomics, and metabolomics, has revolutionized our ability to study biological systems in a holistic manner. The integration of stable isotope-labeled compounds like this compound into multi-omics workflows presents a powerful tool for in vitro systems biology research.

In this context, this compound can serve as a tracer to meticulously track the metabolic fate and cellular interactions of Tiotropium. By exposing cell cultures or tissue models to this compound and subsequently analyzing the cellular components using mass spectrometry-based omics platforms, researchers can gain unprecedented insights into its mechanism of action.

For instance, in metabolomics studies, the deuterated label allows for the clear differentiation of the drug and its metabolites from the endogenous cellular metabolome. This enables the precise quantification of metabolic flux through various pathways affected by Tiotropium. In proteomics, stable isotope labeling by amino acids in cell culture (SILAC) can be combined with this compound treatment to study changes in protein expression and post-translational modifications in response to the drug. This integrated approach can help to identify novel drug targets and biomarkers of drug response.

Advanced Analytical Techniques for Trace Analysis and Micro-Dosing Studies

The low systemic bioavailability of inhaled drugs like Tiotropium presents a significant analytical challenge, often requiring the detection and quantification of picogram-per-milliliter (pg/mL) concentrations in biological matrices. shimadzu.com this compound plays a crucial role as an internal standard in the development and validation of highly sensitive analytical methods to meet these demands. shimadzu.com

Future research will focus on pushing the boundaries of analytical sensitivity even further. The development of ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) methods with enhanced ionization sources and detector technologies will be key. shimadzu.comresearchgate.net Techniques such as two-dimensional liquid chromatography (2D-LC) can be employed to reduce matrix effects and improve the signal-to-noise ratio, enabling the reliable quantification of Tiotropium at sub-picogram levels. researchgate.net

These advancements are particularly critical for enabling micro-dosing studies. Micro-dosing involves administering a very small, sub-therapeutic dose of a drug to assess its pharmacokinetic profile in humans at an early stage of development. acs.org The use of highly sensitive analytical methods, reliant on internal standards like this compound, is essential for accurately measuring the resulting low drug concentrations. This approach can provide valuable early human pharmacokinetic data, helping to de-risk drug development and inform decisions on whether to proceed with full-scale clinical trials.

Application in Preclinical Drug Discovery and Development Methodologies (excluding clinical outcomes)

Beyond its use as an internal standard, this compound and other deuterated analogues have significant potential in various preclinical drug discovery and development methodologies. The strategic incorporation of deuterium can be used to modulate the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. nih.gov

In preclinical ADME studies, this compound is invaluable for elucidating metabolic pathways. By administering the labeled compound to animal models and analyzing biological samples, researchers can identify and quantify the various metabolites formed. cdnsciencepub.com This information is crucial for understanding the drug's disposition and potential for drug-drug interactions. The use of deuterated compounds can also aid in "metabolic switching" studies, where deuteration is used to alter the primary route of metabolism, potentially leading to a safer or more efficacious drug. cdnsciencepub.com

Q & A

Q. What analytical methods are validated for quantifying Tiotropium-d3 Bromide in pharmacokinetic studies?

Reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-high-performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) are widely used. RP-HPLC methods typically employ a C18 column with UV detection at 220 nm and mobile phases of acetonitrile and phosphate buffer (pH 3.0) . For ultrasensitive detection in human plasma (sub-pg/mL), 2D-UHPLC-MS/MS with deuterated internal standards improves accuracy by mitigating matrix effects .

Q. How is isotopic purity (≥99 atom% D) ensured during the synthesis of this compound?

Deuterium labeling at the N-methyl position is confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. MS quantifies isotopic enrichment by comparing molecular ion peaks (e.g., m/z 475.43 for this compound), while NMR detects shifts in proton signals due to deuterium substitution .

Q. What protocols are recommended for preparing stable standard solutions of this compound?

Dissolve the compound in methanol or acetonitrile at 0.05–1.0 mg/mL and store at -20°C to prevent degradation. System suitability testing via thin-layer chromatography (TLC) with silica gel plates and a mobile phase of ethyl acetate/methanol/ammonia (7:2:1) ensures stability and resolution (Rf ≈ 0.4) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between UV-spectroscopic and chromatographic data in this compound quantification?

Cross-validate methods using spiked recovery experiments. UV spectroscopy may overestimate concentrations due to matrix interference, whereas RP-HPLC with diode-array detection (DAD) provides specificity by isolating the analyte peak (retention time ~6.5 min) . For complex biological matrices, UHPLC-MS/MS with multiple reaction monitoring (MRM) transitions (e.g., m/z 392.1 → 152.1) is preferred .

Q. What experimental designs are optimal for assessing the pharmacokinetic bioequivalence of this compound formulations?

Use randomized crossover trials in healthy volunteers with washout periods ≥7 days. Plasma samples collected at 0–24 hours post-inhalation are analyzed via 2D-UHPLC-MS/MS. Non-compartmental analysis (NCA) calculates AUC₀–∞, Cmax, and t½, while ANOVA evaluates geometric mean ratios (90% CI) for bioequivalence .

Q. How does deuterium labeling impact the binding affinity of this compound to muscarinic acetylcholine receptors (mAChRs)?

Competitive binding assays using [³H]-N-methylscopolamine in CHO-K1 cells expressing human mAChRs show no significant difference in IC50 values between deuterated and non-deuterated forms. Deuterium’s minimal steric effects preserve receptor-ligand interactions, making it suitable for metabolic tracer studies .

Q. What strategies mitigate batch-to-batch variability in deuterium enrichment during large-scale synthesis?

Implement in-process control (IPC) via real-time MS monitoring. Adjust reaction parameters (e.g., temperature, catalyst loading) to maintain isotopic purity ≥99 atom% D. Post-synthesis purification using preparative HPLC with a hydrophilic interaction liquid chromatography (HILIC) column removes under-deuterated impurities .

Methodological Guidance for Data Contradictions

Q. How should researchers address inconsistencies in stability data across different storage conditions?

Conduct forced degradation studies under acidic, alkaline, oxidative, and thermal stress. Compare degradation products using high-resolution MS (HRMS) and TLC. For example, exposure to 0.1N HCl generates a major degradation product (Rf ≈ 0.7), identifiable as desthienyl-Tiotropium via MS/MS fragmentation .

Q. What statistical approaches validate the reproducibility of this compound bioanalytical methods?

Follow ICH Q2(R1) guidelines: assess linearity (r² ≥0.998), precision (%RSD <5%), and accuracy (recovery 95–105%) across three concentration ranges. Use Bland-Altman plots to compare inter-laboratory results and identify systematic biases .

Q. How can cross-reactivity in immunoassays for this compound metabolites be minimized?

Employ immunogen synthesis with haptens derived from the quaternary ammonium moiety, which is conserved in Tiotropium but absent in major metabolites (e.g., N-desmethyl-Tiotropium). Validate specificity using metabolite-spiked plasma samples analyzed via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.